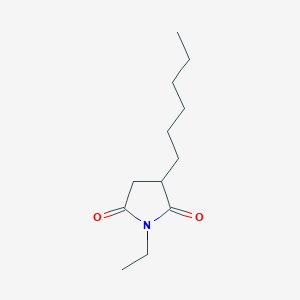
1-Ethyl-3-hexylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-hexylpyrrolidine-2,5-dione is an organic compound belonging to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring with two carbonyl groups at positions 2 and 5. The presence of an ethyl group at position 1 and a hexyl group at position 3 further defines its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-hexylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylamine with ethyl succinyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1-Ethyl-3-hexylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
科学的研究の応用
1-Ethyl-3-hexylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-ethyl-3-hexylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
類似化合物との比較
1-Hexylpyrrolidine-2,5-dione: Similar structure but lacks the ethyl group at position 1.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Differ in the substituents at positions 1 and 3, leading to different biological activities.
Uniqueness: 1-Ethyl-3-hexylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and hexyl groups enhances its lipophilicity and potential interactions with biological membranes and proteins .
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
1-ethyl-3-hexylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-7-8-10-9-11(14)13(4-2)12(10)15/h10H,3-9H2,1-2H3 |
InChIキー |
XHUIOYUMQWPERC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC(=O)N(C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



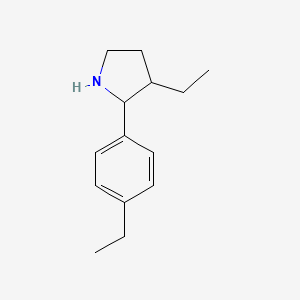
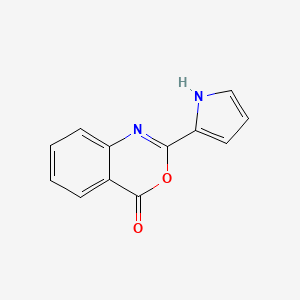
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
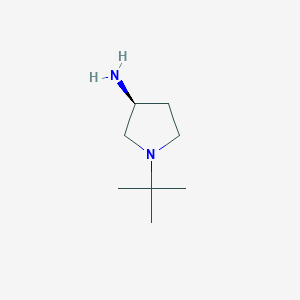
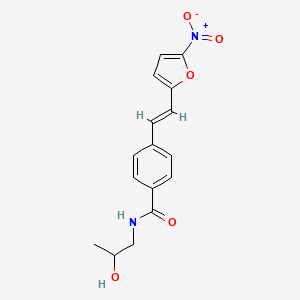
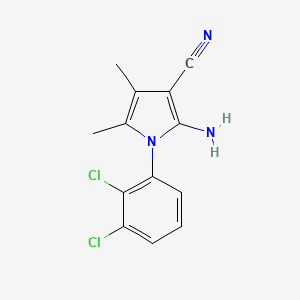

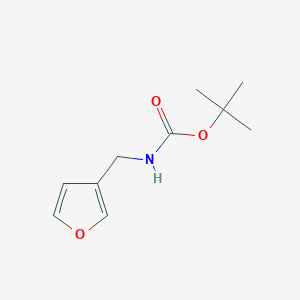
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
